molecular formula C10H13Cl2N3O2 B13481038 2-{4,6-Dioxa-10,12-diazatricyclo[7.3.0.0,3,7]dodeca-1,3(7),8,10-tetraen-11-yl}ethan-1-amine dihydrochloride

2-{4,6-Dioxa-10,12-diazatricyclo[7.3.0.0,3,7]dodeca-1,3(7),8,10-tetraen-11-yl}ethan-1-amine dihydrochloride

Cat. No.: B13481038
M. Wt: 278.13 g/mol
InChI Key: YLIVLHIOGHOANI-UHFFFAOYSA-N
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Description

2-{4,6-Dioxa-10,12-diazatricyclo[7.3.0.0,3,7]dodeca-1,3(7),8,10-tetraen-11-yl}ethan-1-amine dihydrochloride is a complex organic compound with a unique tricyclic structure. This compound is known for its potential applications in various fields, including chemistry, biology, and medicine. Its structure includes multiple heteroatoms, which contribute to its reactivity and potential utility in different chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{4,6-Dioxa-10,12-diazatricyclo[7300,3,7]dodeca-1,3(7),8,10-tetraen-11-yl}ethan-1-amine dihydrochloride involves multiple steps The initial step typically includes the formation of the tricyclic core through a series of cyclization reactionsThe final step involves the formation of the dihydrochloride salt, which is achieved by treating the amine with hydrochloric acid .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling the temperature, pressure, and pH during the synthesis process. The use of catalysts and solvents can also play a crucial role in enhancing the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

2-{4,6-Dioxa-10,12-diazatricyclo[7.3.0.0,3,7]dodeca-1,3(7),8,10-tetraen-11-yl}ethan-1-amine dihydrochloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of nitro derivatives, while reduction can yield various amine derivatives .

Scientific Research Applications

2-{4,6-Dioxa-10,12-diazatricyclo[7.3.0.0,3,7]dodeca-1,3(7),8,10-tetraen-11-yl}ethan-1-amine dihydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-{4,6-Dioxa-10,12-diazatricyclo[7.3.0.0,3,7]dodeca-1,3(7),8,10-tetraen-11-yl}ethan-1-amine dihydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

  • 4,6-Dioxa-10,12-diazatricyclo[7.3.0.0,3,7]dodeca-1,3(7),8,10-tetraen-11-amine
  • 2-{4,6-Dioxa-10,12-diazatricyclo[7.3.0.0,3,7]dodeca-1,3(7),8,10-tetraen-11-sulfinyl}methyl-5-fluoro-N,N-dimethylaniline

Uniqueness

The uniqueness of 2-{4,6-Dioxa-10,12-diazatricyclo[7.3.0.0,3,7]dodeca-1,3(7),8,10-tetraen-11-yl}ethan-1-amine dihydrochloride lies in its specific tricyclic structure and the presence of multiple heteroatoms. This structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

Molecular Formula

C10H13Cl2N3O2

Molecular Weight

278.13 g/mol

IUPAC Name

2-(5H-[1,3]dioxolo[4,5-f]benzimidazol-6-yl)ethanamine;dihydrochloride

InChI

InChI=1S/C10H11N3O2.2ClH/c11-2-1-10-12-6-3-8-9(15-5-14-8)4-7(6)13-10;;/h3-4H,1-2,5,11H2,(H,12,13);2*1H

InChI Key

YLIVLHIOGHOANI-UHFFFAOYSA-N

Canonical SMILES

C1OC2=C(O1)C=C3C(=C2)NC(=N3)CCN.Cl.Cl

Origin of Product

United States

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